molecular formula C16H14N4O3S2 B2971059 N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-44-6

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2971059
CAS RN: 1021136-44-6
M. Wt: 374.43
InChI Key: XOPAXLRJFCDIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Cytotoxic Activity

This compound has shown potential in the field of oncology, particularly in the development of antitumor agents. The presence of the thiophene moiety is significant, as thiazole derivatives, which are structurally similar, have been reported to exhibit cytotoxic activity against human tumor cell lines . This suggests that the compound may also possess similar properties and could be used in the synthesis of new drugs aimed at treating cancer.

Antimicrobial and Antifungal Applications

Thiophene derivatives are known to possess antimicrobial and antifungal activities . Given the structural similarity, the compound could be explored for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial and antifungal medications.

Neuroprotective Properties

Compounds containing thiophene rings have been associated with neuroprotective effects . This compound could be investigated for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s.

Anti-inflammatory and Analgesic Effects

The compound’s structure suggests it may have anti-inflammatory and analgesic properties . Research in this area could lead to the development of new pain relief medications, especially for chronic inflammatory conditions.

Material Science Applications

Thiophene derivatives have been utilized in material science, particularly in the fabrication of light-emitting diodes (LEDs) . The compound could be explored for its electrical properties and potential use in electronic devices.

Drug Development and Pharmacological Research

The unique structure of the compound makes it a candidate for drug development studies. It could be used as a scaffold for synthesizing novel drug molecules with a variety of pharmacological activities.

Corrosion Inhibition

In the field of industrial chemistry, thiophene derivatives have been used as inhibitors of metal corrosion . The compound could be studied for its effectiveness in protecting metals from corrosion, which is valuable for extending the lifespan of metal structures and components.

Antioxidant Properties

Thiophene compounds have shown antioxidant activities, which are important in combating oxidative stress in biological systems . Research into the antioxidant capacity of this compound could lead to its use in preventing or treating diseases caused by oxidative damage.

Future Directions

Thiophene and its substituted derivatives, which this compound is a part of, show interesting applications in the field of medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(17-9-11-3-2-8-24-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-1-7-23-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPAXLRJFCDIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.